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Compound of Interest

Compound Name:
Methyl 5-bromopyrazine-2-

carboxylate

Cat. No.: B1418297 Get Quote

Introduction to a Versatile Heterocyclic Building
Block
Methyl 5-bromopyrazine-2-carboxylate is a key heterocyclic compound that serves as a

fundamental building block for medicinal chemists and drug development professionals. Its

structure, featuring a pyrazine core substituted with both a bromine atom and a methyl ester,

offers two distinct points for chemical modification. This dual reactivity makes it an

exceptionally valuable intermediate in the synthesis of complex molecules with potential

therapeutic applications. The pyrazine ring itself is a "privileged structure" in medicinal

chemistry, appearing in numerous bioactive compounds and approved drugs.[1] This guide

provides a comprehensive overview of the chemical properties, plausible synthetic routes, and

critical reactivity patterns of Methyl 5-bromopyrazine-2-carboxylate, offering field-proven

insights for its effective utilization in research and development.

Core Physicochemical and Safety Properties
A thorough understanding of a compound's physical and safety properties is the foundation of

its effective and safe use in a laboratory setting. The key identifiers and properties for Methyl
5-bromopyrazine-2-carboxylate are summarized below.

Table 1: Physicochemical and Safety Data
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Property Value Source(s)

IUPAC Name
methyl 5-bromopyrazine-2-

carboxylate
[2]

Synonyms
5-Bromo-pyrazine-2-carboxylic

acid methyl ester
[3]

CAS Number 210037-58-4 [2]

Molecular Formula C₆H₅BrN₂O₂ [2]

Molecular Weight 217.02 g/mol [2]

Appearance White to light yellow solid [4]

Purity Typically ≥97% [5]

GHS Hazard Statements H315, H319, H335 [2]

Signal Word Warning [6]

Safety & Handling: A Self-Validating Approach
As indicated by its GHS classifications, Methyl 5-bromopyrazine-2-carboxylate is an irritant.

[2]

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Causality Behind Handling Protocols: The crystalline, solid nature of this compound

necessitates careful handling to avoid generating dust, which can be easily inhaled. The irritant

properties demand the consistent use of personal protective equipment (PPE).

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood

to mitigate respiratory exposure.
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Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety

goggles. If weighing large quantities where dust is unavoidable, a respirator may be

warranted.

Spill & Disposal: In case of a spill, avoid dry sweeping. Gently cover with an inert absorbent

material, collect in a sealed container, and dispose of as hazardous chemical waste

according to local regulations.

Synthesis and Purification Strategies
While a specific, peer-reviewed synthesis protocol for Methyl 5-bromopyrazine-2-carboxylate
is not readily available in the literature, its structure suggests two primary, logical synthetic

strategies: (A) esterification of a pre-existing acid or (B) introduction of the bromine onto a pre-

existing ester via a Sandmeyer-type reaction.

Strategy A: Esterification of 5-Bromopyrazine-2-
carboxylic Acid
This is the most direct approach, involving the conversion of the corresponding carboxylic acid

to its methyl ester. The choice of esterification method is critical and depends on the scale and

available reagents.

Expertise & Experience: Direct Fischer esterification (refluxing in methanol with a strong acid

catalyst) can be effective but often requires harsh conditions and removal of water. For a more

controlled, high-yield laboratory preparation, activation of the carboxylic acid is preferred. A

common and reliable method involves conversion to an acid chloride followed by reaction with

methanol.

Step 1: Activation. To a solution of 5-bromopyrazine-2-carboxylic acid (1.0 eq.) in an

anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂

or Argon), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

Step 2: Acid Chloride Formation. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride

(SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq.) dropwise. Rationale: This reaction is often

exothermic; slow addition at 0 °C prevents side reactions. DMF catalyzes the formation of

the Vilsmeier reagent, which is the active species.
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Step 3: Reaction Monitoring. Allow the reaction to warm to room temperature and stir for 1-3

hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and

SO₂ or CO and CO₂).

Step 4: Ester Formation. After confirming the formation of the acid chloride, cool the mixture

back to 0 °C. Slowly add anhydrous methanol (2.0-3.0 eq.). Rationale: An excess of the

alcohol drives the reaction to completion.

Step 5: Work-up. Once the reaction is complete (monitored by TLC), quench the reaction by

slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic

layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under

reduced pressure.

Step 6: Purification. The crude product can be purified by column chromatography on silica

gel or by recrystallization to yield the pure methyl ester.

Strategy B: Sandmeyer Reaction of Methyl 5-
Aminopyrazine-2-carboxylate
The Sandmeyer reaction is a classic and powerful method for converting an aromatic amine

into a halide via a diazonium salt intermediate.[7] This strategy would be advantageous if the

starting amino-ester is more readily available than the bromo-acid.

Methyl 5-aminopyrazine-2-carboxylate Diazonium Salt Intermediate

1. NaNO₂, HBr
2. 0-5 °C Methyl 5-bromopyrazine-2-carboxylateCuBr

Click to download full resolution via product page

Caption: Proposed Sandmeyer reaction pathway.

Step 1: Diazotization. Dissolve Methyl 5-aminopyrazine-2-carboxylate (1.0 eq.) in an

aqueous solution of hydrobromic acid (HBr, ~48%, excess). Cool the solution to 0-5 °C in an

ice/salt bath. Rationale: Diazonium salts are unstable at higher temperatures; maintaining a

low temperature is critical for success.
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Step 2: Nitrite Addition. Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in a minimal

amount of cold water. Add this solution dropwise to the amine solution, ensuring the

temperature remains below 5 °C. Stir for 20-30 minutes after addition is complete.

Step 3: Copper(I) Bromide Addition. In a separate flask, add copper(I) bromide (CuBr) (1.2

eq.) to the diazonium salt solution. Rationale: Cu(I) is the catalyst that facilitates the single-

electron transfer to the diazonium salt, initiating the radical mechanism for bromine

substitution and loss of N₂ gas.[7]

Step 4: Decomposition. Allow the reaction mixture to warm slowly to room temperature, then

gently heat (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

Step 5: Work-up and Purification. Cool the reaction mixture and extract the product with a

suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over

Na₂SO₄, concentrate, and purify as described in Protocol 3.1.1.

Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 5-bromopyrazine-2-carboxylate stems from the orthogonal

reactivity of its two key functional groups. The C-Br bond is primed for metal-catalyzed cross-

coupling reactions, while the ester can be readily converted into other functionalities like

amides or hydrolyzed to the carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position is susceptible to a wide array of palladium-catalyzed cross-

coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. The Buchwald-

Hartwig reaction, in particular, is a cornerstone of modern medicinal chemistry for the formation

of C-N bonds.

Expertise & Experience: The success of a Buchwald-Hartwig amination hinges on the precise

combination of a palladium precursor, a specialized phosphine ligand, and a base. The ligand

is not merely a spectator; it dictates the reactivity and stability of the catalytic species in the

cycle. For electron-deficient heterocycles like pyrazines, bulky, electron-rich phosphine ligands

are often required to promote the challenging reductive elimination step.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.jocpr.com/articles/a-green-and-efficient-hydrolysis-of-methyl-5chloropyrazine2carboxylate-to-5chloro-pyrazine2carboxylic-acid.pdf
https://www.benchchem.com/product/b1418297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Reaction & Monitoring

Work-up & Purification

Add Halo-ester (1 eq.),
Amine (1.2 eq.), Base (e.g., Cs₂CO₃, 2 eq.)

to oven-dried flask

Purge flask with
Inert Gas (Argon)

Add Anhydrous Solvent
(e.g., DME, Toluene)

Add Pd-Catalyst (e.g., PEPPSI-IPr, 3-7 mol%)
and Ligand (if needed)

Heat reaction to
60-120 °C

Monitor progress by TLC

Cool to RT

Filter through Celite,
rinse with solvent

Concentrate filtrate
under vacuum

Purify by Column Chromatography

Click to download full resolution via product page

Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.
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This general protocol, adapted from methodologies applied to similar heterocyclic halo-esters,

demonstrates a self-validating system where the reaction's progress is actively monitored by

TLC before proceeding to the work-up stage.[8]

Reactions of the Ester Group
The methyl ester provides a handle for further derivatization, most commonly through

hydrolysis or amidation.

Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in an aqueous medium

efficiently saponifies the ester to the corresponding carboxylate salt. Subsequent acidification

yields 5-bromopyrazine-2-carboxylic acid. This is a critical transformation as the carboxylic

acid can participate in a different set of coupling reactions (e.g., amide bond formation).

Using LiOH is often preferred over NaOH or KOH for halo-pyrazines, as it can sometimes

minimize the risk of nucleophilic aromatic substitution of the halide.

Amidation: The ester can be converted directly to an amide by heating with an amine

(aminolysis), though this often requires harsh conditions. A more reliable method involves

first hydrolyzing the ester to the acid, followed by a standard peptide coupling reaction using

reagents like DCC/DMAP or HATU.

Applications in Drug Discovery
Methyl 5-bromopyrazine-2-carboxylate is not an end product but a crucial intermediate. Its

value lies in its ability to act as a scaffold for building more complex molecules with potential

biological activity. Research has demonstrated that pyrazine derivatives are valuable in the

development of novel therapeutic agents.[1]

Enzyme Inhibitors: The pyrazine core can be elaborated into structures that target specific

enzymes. For example, derivatives have been synthesized and studied for their activity as

alkaline phosphatase inhibitors.

Antibacterial Agents: The scaffold has been used to generate novel N-phenylpyrazine-2-

carboxamide derivatives that show promising antibacterial activity against extensively drug-

resistant (XDR) strains of S. Typhi.
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Kinase Inhibitors: The related pyrimidine-based structures have been used to develop potent

inhibitors of protein kinase CK2, which are implicated in cancer, demonstrating the utility of

such halogenated heterocycles in oncology research.[8]

The ability to use the bromine for cross-coupling allows for the systematic exploration of

chemical space around the pyrazine core (Structure-Activity Relationship studies), while the

ester provides a reliable anchor point for attaching other fragments, making this compound a

powerful tool in the drug discovery pipeline.

Conclusion
Methyl 5-bromopyrazine-2-carboxylate is a high-value synthetic intermediate characterized

by its robust and versatile reactivity. The presence of two distinct and orthogonally reactive

functional groups—the C-Br bond and the methyl ester—provides researchers with a strategic

platform for constructing complex molecular architectures. A deep understanding of its

properties, synthetic access, and reactivity patterns, particularly in palladium-catalyzed cross-

coupling, is essential for leveraging its full potential in the design and synthesis of next-

generation pharmaceuticals and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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